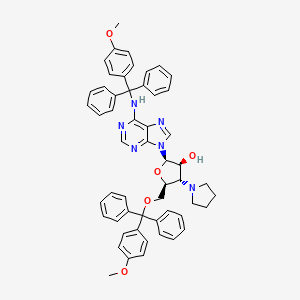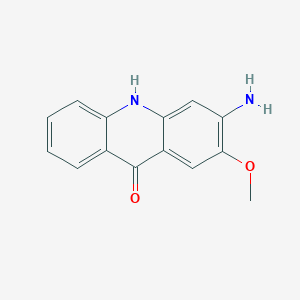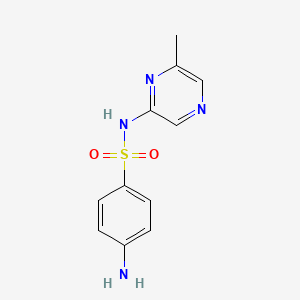
2-Sulfanilamido-6-methylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Sulfanilamido-6-methylpyrazine is a sulfonamide derivative with a molecular formula of C11H12N4O2S. This compound is known for its antibacterial properties and is used in various pharmaceutical applications. It is a member of the pyrazine family, which is characterized by a nitrogen-containing heterocyclic ring structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanilamido-6-methylpyrazine typically involves the reaction of 2-amino-6-methylpyrazine with p-acetylaminobenzenesulfonyl chloride in the presence of pyridine. The reaction mixture is then hydrolyzed using hydrochloric acid to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Sulfanilamido-6-methylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and substituted pyrazine derivatives .
Aplicaciones Científicas De Investigación
2-Sulfanilamido-6-methylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial growth.
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis
Mecanismo De Acción
The mechanism of action of 2-Sulfanilamido-6-methylpyrazine involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparación Con Compuestos Similares
Sulfamerazine: Another sulfonamide antibacterial compound with a similar mechanism of action.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Comparison: 2-Sulfanilamido-6-methylpyrazine is unique due to its specific pyrazine ring structure, which imparts distinct chemical properties and biological activities. Compared to sulfamerazine and sulfamethoxazole, it has a different spectrum of antibacterial activity and may be more effective against certain bacterial strains .
Propiedades
Número CAS |
6298-35-7 |
|---|---|
Fórmula molecular |
C11H12N4O2S |
Peso molecular |
264.31 g/mol |
Nombre IUPAC |
4-amino-N-(6-methylpyrazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12N4O2S/c1-8-6-13-7-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,14,15) |
Clave InChI |
KZPZWCOQVNUUPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)
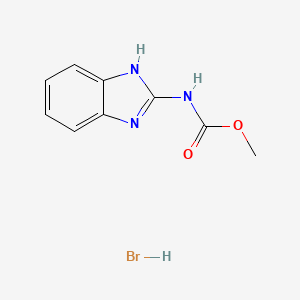
![9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one](/img/structure/B12921757.png)
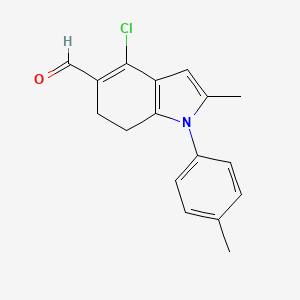

![7-Methyl-3-phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12921774.png)
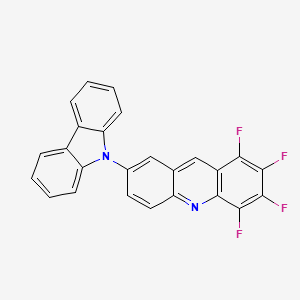
![1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine](/img/structure/B12921779.png)
![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12921784.png)

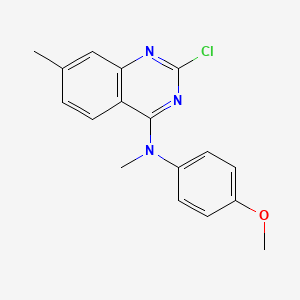
![2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one](/img/structure/B12921808.png)
